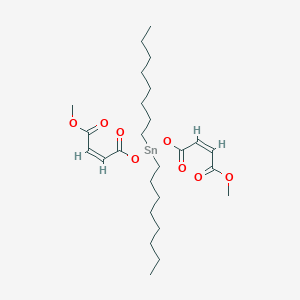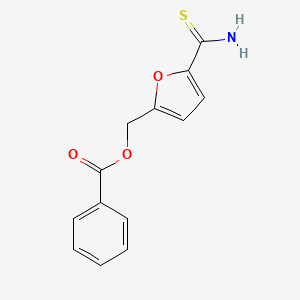
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound features a unique structure with multiple functional groups, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate typically involves the reaction of dioctyl tin oxide with specific organic reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The temperature and solvent used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through distillation or crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and other materials, where it acts as a stabilizer and catalyst.
Wirkmechanismus
The mechanism by which Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins and altering their function. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin oxide: Another organotin compound with similar catalytic properties.
Dioctyltin dichloride: Shares structural similarities but differs in its reactivity and applications.
Tetramethyltin: A simpler organotin compound used in different industrial applications.
Uniqueness
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate is unique due to its complex structure and the presence of multiple functional groups, which provide it with a wide range of reactivity and potential applications. Its ability to form stable complexes with various molecules makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
60494-19-1 |
|---|---|
Molekularformel |
C26H44O8Sn |
Molekulargewicht |
603.3 g/mol |
IUPAC-Name |
4-O-[[(Z)-4-methoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-methyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C8H17.2C5H6O4.Sn/c2*1-3-5-7-8-6-4-2;2*1-9-5(8)3-2-4(6)7;/h2*1,3-8H2,2H3;2*2-3H,1H3,(H,6,7);/q;;;;+2/p-2/b;;2*3-2-; |
InChI-Schlüssel |
UAYQUQDGJRIIMK-KYQHOYOTSA-L |
Isomerische SMILES |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OC)(OC(=O)/C=C\C(=O)OC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)

![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)


![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)

